molecular formula C16H14ClFO2 B1327531 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-16-4

3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327531
CAS RN: 898776-16-4
M. Wt: 292.73 g/mol
InChI Key: VRBYMWDOORNLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis and molecular structure analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation reactions, and specific conditions such as ice-water baths and acidic environments. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a sequence of reactions starting from 4-chloro-2-fluoroanisole, leading to various intermediates before obtaining the final product with a total yield of 63.5% . This process includes critical steps such as treatment with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide under specific conditions, which could be analogous to the synthesis of this compound.

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as Density Functional Theory (DFT) calculations, which provide information on geometry optimization, vibrational spectra, and fundamental vibrations. The molecular parameters, including bond lengths and angles, can be calculated using similar levels of theory . Additionally, the intramolecular charge transfer can be assessed through natural bond orbital (NBO) analysis, and other parameters like molecular electrostatic potential (MEP), HOMO-LUMO energies, Fukui functions, and electron localization function (ELF) can be determined . These techniques are essential for understanding the electronic structure and reactivity of compounds like this compound.

Chemical Reactions Analysis

The analysis of chemical reactions for such compounds involves understanding the reactivity and interaction with other molecules. Molecular docking results can predict the biological effects of these compounds . Furthermore, the formation of hydrogen-bonded chains, as observed in related compounds, can influence the stability and reactivity of the molecule . These insights are crucial for assessing the potential applications and behavior of this compound in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be deduced from their molecular structure and synthesis pathways. For example, the crystal structure analysis provides information on the space group, cell dimensions, and intermolecular interactions, which are vital for understanding the compound's physical properties . The use of reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative NMR analysis can offer insights into the hydroxyl group environments, which is relevant for understanding the chemical properties of phenolic compounds . These analyses are essential for a comprehensive understanding of this compound's properties.

Scientific Research Applications

Copolymerization in Novel Materials

3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone and related compounds have been explored in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variants with chloro and fluoro substituents, have been copolymerized with styrene. These copolymers were analyzed using techniques like IR, NMR, GPC, DSC, and TGA, revealing insights into their structural and thermal properties (Kharas et al., 2016); (Savittieri et al., 2022).

Structural Analysis in Chemistry

The compound has also been mentioned in studies focused on the molecular structure of specific chemical compounds. For example, studies have investigated the hydrogen-bonded chains in certain propenone derivatives, contributing to a deeper understanding of molecular interactions and crystal structures (Trilleras et al., 2005).

Synthesis of Chemical Intermediates

Additionally, variants of this compound have been synthesized as intermediates in the production of other chemicals. For instance, derivatives of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole have been synthesized, with applications in fields like herbicide development (Zhou Yu, 2002).

Applications in Drug Development

In the realm of drug development, certain derivatives of the compound have been explored for their potential biological activities. For example, Schiff bases using derivatives have been synthesized and tested for antimicrobial activity, highlighting the compound's relevance in medicinal chemistry (Puthran et al., 2019).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYMWDOORNLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644289
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898776-16-4
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.